molecular formula C22H21N5O2 B4016203 1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]

1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]

Cat. No. B4016203
M. Wt: 387.4 g/mol
InChI Key: PTPFHDKNJGOTPS-UHFFFAOYSA-N
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Description

The compound belongs to a class of spiro compounds that are of interest due to their unique structural features and potential applications in various fields of chemistry and pharmacology. Spiro compounds are known for their rigid structures, which can lead to specific and desirable biological activities.

Synthesis Analysis

Synthesis of spiro compounds often involves regio- and stereoselective 1,3-dipolar cycloaddition reactions. For example, Korotaev et al. (2017) demonstrated the high-yield synthesis of spiro[chromeno[3,4-a]pyrrolizidine-11,2'-indene]-1',3'-diones through 1,3-dipolar cycloaddition of stabilized azomethine ylides, generated in situ from ninhydrin and proline, to 3-nitro-2-(trifluoromethyl)- and 3-nitro-2-phenyl-2H-chromenes (Korotaev et al., 2017).

Molecular Structure Analysis

The molecular structures of synthesized spiro compounds are often confirmed by X-ray crystallography, providing detailed insights into their stereochemistry and molecular conformation. For instance, Kirillov et al. (2016) determined the structure of a related compound, 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, using single crystal X-ray diffraction (Kirillov et al., 2016).

Chemical Reactions and Properties

Spiro compounds synthesized from chromenes and azomethine ylides exhibit a variety of chemical reactions, including cycloadditions that are regio- and stereoselective. These reactions are crucial for the synthesis of complex molecules with potential biological activity. Sosnovskikh et al. (2014) explored substituted chromones in [3+2] cycloadditions with nonstabilized azomethine ylides, leading to the formation of 1-benzopyrano[2,3-c]pyrrolidines and other complex structures (Sosnovskikh et al., 2014).

Scientific Research Applications

Synthesis of Spiro-Compounds

Spiro-compounds are of great interest due to their complex structures and potential applications in various fields, including pharmaceuticals and materials science. The synthesis of spirooxindoles and spirochromenes has been a focus of research, demonstrating the versatility of these compounds in organic synthesis. For instance, studies have shown that chromones can react with nonstabilized azomethine ylides to produce spiro compounds in good yields. This process involves [3+2] cycloadditions, leading to the formation of 1-benzopyrano[2,3-c]pyrrolidines and complex tetracyclic systems, highlighting the synthetic utility of spiro compounds in creating diverse molecular architectures (Sosnovskikh et al., 2014).

Crystallographic Analysis

Crystallographic analysis offers insights into the molecular structure and interactions of complex organic compounds. Research in this area has focused on understanding the crystal and electronic structure of novel spiro derivatives. For example, methyl (2R,4R)-4-(5-methylthiazol-2-ylamino)spiro[chroman-2,2’-chromene]-3’-carboxylate was studied for its crystal structure, revealing how molecules are linked by a combination of N–H⋯N hydrogen bonds and weak interactions, forming a two-dimensional network. This work provides valuable information on the structural dynamics of spiro compounds, which is crucial for their application in drug design and materials science (Vrabel et al., 2017).

Organic Synthesis Methodologies

The development of novel organic synthesis methodologies is a critical area of research, with spiro compounds playing a central role. Studies have demonstrated efficient approaches for the synthesis of spiro compounds featuring cycloaddition reactions, highlighting the ability to generate complex structures with high regio- and stereoselectivity. For example, the synthesis of trifluoromethyl-substituted spiro compounds through [3+2]-cycloaddition reactions underscores the potential of these methodologies in creating molecules with significant biological and material properties (Korotaev et al., 2021).

properties

IUPAC Name

spiro[azepane-4,2'-chromene]-1-yl-[6-(1,2,4-triazol-4-yl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-21(18-6-3-8-20(25-18)27-15-23-24-16-27)26-13-4-10-22(12-14-26)11-9-17-5-1-2-7-19(17)29-22/h1-3,5-9,11,15-16H,4,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPFHDKNJGOTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C(=O)C3=NC(=CC=C3)N4C=NN=C4)C=CC5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]
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1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]
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1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]
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1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]
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1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]
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1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}spiro[azepane-4,2'-chromene]

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